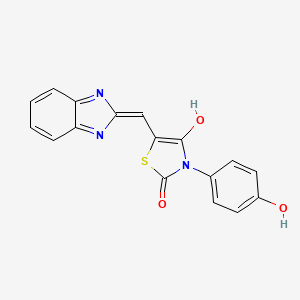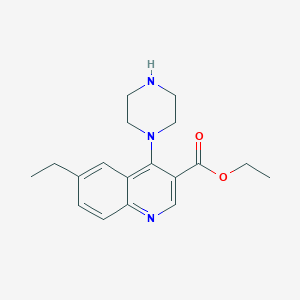
Ethyl 6-ethyl-4-(piperazin-1-yl)quinoline-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-ethyl-4-(piperazin-1-yl)quinoline-3-carboxylate typically involves the reaction of quinoline derivatives with piperazine under specific conditions. One common method involves the condensation of 6-ethyl-4-hydroxyquinoline-3-carboxylic acid with piperazine in the presence of a dehydrating agent such as thionyl chloride . The reaction is carried out under reflux conditions, followed by esterification with ethanol to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 6-ethyl-4-(piperazin-1-yl)quinoline-3-carboxylate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Quinoline N-oxides
Reduction: Reduced quinoline derivatives
Substitution: Substituted piperazine derivatives
Applications De Recherche Scientifique
Ethyl 6-ethyl-4-(piperazin-1-yl)quinoline-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential antimicrobial and antiviral activities.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of ethyl 6-ethyl-4-(piperazin-1-yl)quinoline-3-carboxylate involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to inhibit bacterial DNA gyrase, an enzyme crucial for DNA replication . This inhibition leads to the disruption of bacterial DNA synthesis and ultimately bacterial cell death . In anticancer research, the compound may interfere with cell division and induce apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Ethyl 6-ethyl-4-(piperazin-1-yl)quinoline-3-carboxylate can be compared with other quinoline derivatives such as:
Ciprofloxacin: A well-known fluoroquinolone antibiotic with a similar mechanism of action but different substituents on the quinoline ring.
Norfloxacin: Another fluoroquinolone antibiotic with structural similarities but distinct pharmacokinetic properties.
Levofloxacin: A third-generation fluoroquinolone with enhanced activity against Gram-positive bacteria.
Uniqueness
The uniqueness of this compound lies in its specific substituents, which may confer unique biological activities and pharmacokinetic properties compared to other quinoline derivatives .
Propriétés
Formule moléculaire |
C18H23N3O2 |
|---|---|
Poids moléculaire |
313.4 g/mol |
Nom IUPAC |
ethyl 6-ethyl-4-piperazin-1-ylquinoline-3-carboxylate |
InChI |
InChI=1S/C18H23N3O2/c1-3-13-5-6-16-14(11-13)17(21-9-7-19-8-10-21)15(12-20-16)18(22)23-4-2/h5-6,11-12,19H,3-4,7-10H2,1-2H3 |
Clé InChI |
XICSOVKUHPIZDG-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC2=C(C(=CN=C2C=C1)C(=O)OCC)N3CCNCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[1-(adamantan-1-yl)ethyl]-2-(morpholin-4-yl)acetamide](/img/structure/B15096590.png)

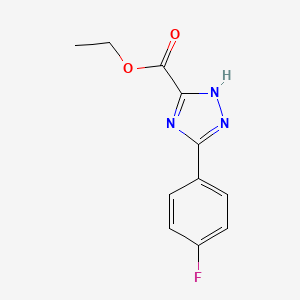
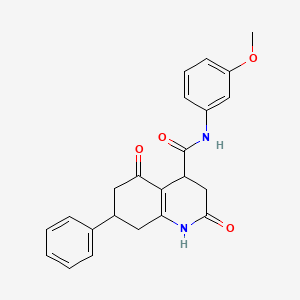
![3a,6-Dihydrotriazolo[4,5-d]pyrimidin-7-one](/img/structure/B15096605.png)
![3-chloro-N-(7-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide](/img/structure/B15096612.png)
![6-(2-Hydroxyethyl)-5-methyl-2-(propylthio)-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B15096641.png)
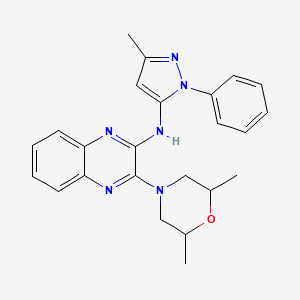
amine](/img/structure/B15096653.png)

![(2-Chloro(3-pyridyl))[(5-methoxy-2,4-dimethylphenyl)sulfonyl]amine](/img/structure/B15096664.png)
![3-[(2-Aminoethyl)sulfanyl]-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B15096673.png)
